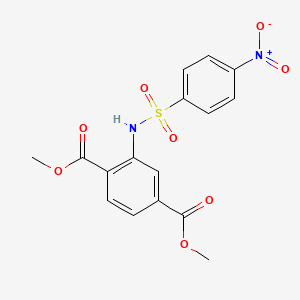

![molecular formula C19H20N4OS B11640426 (4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)

(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4Z)-4-{[8-méthyl-2-(pipéridin-1-yl)quinoléin-3-yl]méthylidène}-2-sulfanyl-4H-imidazol-5-ol est un composé organique complexe appartenant à la classe des imidazoles. Les imidazoles sont des composés hétérocycliques contenant des atomes d'azote dans la structure cyclique. Ce composé particulier est caractérisé par sa structure unique, qui comprend un fragment quinoléine, un cycle pipéridine et un groupe sulfanyl.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de (4Z)-4-{[8-méthyl-2-(pipéridin-1-yl)quinoléin-3-yl]méthylidène}-2-sulfanyl-4H-imidazol-5-ol implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :

Formation du fragment quinoléine : Le cycle quinoléine peut être synthétisé par la synthèse de Skraup, qui implique la condensation de l'aniline avec du glycérol en présence d'acide sulfurique et d'un oxydant tel que le nitrobenzène.

Introduction du cycle pipéridine : Le cycle pipéridine peut être introduit par des réactions de substitution nucléophile, où un dérivé de pipéridine approprié réagit avec l'intermédiaire quinoléine.

Formation du cycle imidazole : Le cycle imidazole peut être synthétisé par la synthèse de Debus-Radziszewski, qui implique la condensation du glyoxal, de l'ammoniac et d'un aldéhyde.

Assemblage final : Le composé final est assemblé en couplant l'intermédiaire quinoléine-pipéridine avec le dérivé imidazole dans des conditions appropriées, telles que l'utilisation d'une base comme le carbonate de potassium dans un solvant approprié comme le diméthylformamide.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse afin d'améliorer le rendement et la capacité de production. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de l'automatisation pour garantir une qualité et une efficacité constantes.

Analyse Des Réactions Chimiques

Types de réactions

(4Z)-4-{[8-méthyl-2-(pipéridin-1-yl)quinoléin-3-yl]méthylidène}-2-sulfanyl-4H-imidazol-5-ol peut subir divers types de réactions chimiques, notamment :

Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones en utilisant des oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Le cycle imidazole peut être réduit pour former des imidazolines en utilisant des réducteurs comme le borohydrure de sodium.

Substitution : Le fragment quinoléine peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation, en utilisant des réactifs comme l'acide nitrique ou les halogènes.

Réactifs et conditions courantes

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium

Substitution : Acide nitrique, brome, chlore

Principaux produits formés

Oxydation : Sulfoxydes, sulfones

Réduction : Imidazolines

Substitution : Nitroquinoléine, dérivés halogénés de la quinoléine

Applications de la recherche scientifique

Chimie

En chimie, (4Z)-4-{[8-méthyl-2-(pipéridin-1-yl)quinoléin-3-yl]méthylidène}-2-sulfanyl-4H-imidazol-5-ol est utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie

En biologie, ce composé a été étudié pour son potentiel en tant que sonde biochimique. Sa capacité à interagir avec des cibles biologiques spécifiques le rend utile pour étudier les processus et les voies cellulaires.

Médecine

En médecine, (4Z)-4-{[8-méthyl-2-(pipéridin-1-yl)quinoléin-3-yl]méthylidène}-2-sulfanyl-4H-imidazol-5-ol s'est révélé prometteur comme agent thérapeutique. Sa structure unique lui permet d'interagir avec des cibles moléculaires spécifiques, ce qui en fait un candidat au développement de médicaments dans des domaines tels que l'oncologie et les maladies infectieuses.

Industrie

Dans l'industrie, ce composé peut être utilisé comme intermédiaire dans la production de produits pharmaceutiques, d'agrochimiques et d'autres produits chimiques de spécialité. Sa polyvalence et sa réactivité en font un produit précieux pour diverses applications industrielles.

Mécanisme d'action

Le mécanisme d'action de (4Z)-4-{[8-méthyl-2-(pipéridin-1-yl)quinoléin-3-yl]méthylidène}-2-sulfanyl-4H-imidazol-5-ol implique son interaction avec des cibles moléculaires spécifiques. Le fragment quinoléine peut s'intercaler dans l'ADN, perturbant les processus de réplication et de transcription. Le cycle pipéridine peut améliorer l'affinité de liaison du composé à certains récepteurs, tandis que le groupe sulfanyl peut participer à des réactions redox, modulant le stress oxydatif cellulaire. Ces interactions contribuent collectivement à l'activité biologique du composé.

Applications De Recherche Scientifique

Chemistry

In chemistry, (5Z)-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, (5Z)-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is investigated for its pharmacological effects. It may interact with specific molecular targets, leading to the development of new medications for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it valuable for various industrial applications.

Mécanisme D'action

The mechanism of action of (5Z)-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis help in understanding its mechanism of action.

Comparaison Avec Des Composés Similaires

Composés similaires

- (4Z)-4-{[8-méthyl-2-(pipéridin-1-yl)quinoléin-3-yl]méthylidène}-2-sulfanyl-4H-imidazol-5-ol

- (4Z)-4-{[8-méthyl-2-(pipéridin-1-yl)quinoléin-3-yl]méthylidène}-2-sulfanyl-4H-imidazol-5-thiol

- **(4Z)-4-{[8-méthyl-2-(pipéridin-1-yl)quinoléin-3-yl]méthylidène}-2-sulfanyl-4H-imidazol-5-amine

Unicité

L'unicité de (4Z)-4-{[8-méthyl-2-(pipéridin-1-yl)quinoléin-3-yl]méthylidène}-2-sulfanyl-4H-imidazol-5-ol réside dans sa combinaison spécifique de groupes fonctionnels et de structures cycliques. La présence à la fois des fragments quinoléine et imidazole, ainsi que du groupe sulfanyl, confère un ensemble distinct de propriétés chimiques et biologiques qui le différencie des autres composés similaires. Cette structure unique permet des applications et des interactions diverses avec diverses cibles moléculaires.

Propriétés

Formule moléculaire |

C19H20N4OS |

|---|---|

Poids moléculaire |

352.5 g/mol |

Nom IUPAC |

(5Z)-5-[(8-methyl-2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C19H20N4OS/c1-12-6-5-7-13-10-14(11-15-18(24)22-19(25)20-15)17(21-16(12)13)23-8-3-2-4-9-23/h5-7,10-11H,2-4,8-9H2,1H3,(H2,20,22,24,25)/b15-11- |

Clé InChI |

HBIPMQHSYGODKA-PTNGSMBKSA-N |

SMILES isomérique |

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)/C=C\4/C(=O)NC(=S)N4 |

SMILES canonique |

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)C=C4C(=O)NC(=S)N4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640352.png)

![2-Amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640364.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B11640372.png)

![ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640385.png)

![4-{[4-(4-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11640388.png)

![Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate](/img/structure/B11640393.png)

![methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11640401.png)

![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11640411.png)

![6-Amino-4-(3-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640413.png)

![(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640417.png)

![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)